molecular formula C24H15NS B13979769 3-(Dibenzo[b,d]thiophen-2-yl)-9H-carbazole

3-(Dibenzo[b,d]thiophen-2-yl)-9H-carbazole

Cat. No.: B13979769
M. Wt: 349.4 g/mol
InChI Key: FPBCXDCBMOYGAI-UHFFFAOYSA-N
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Description

3-(Dibenzo[b,d]thiophen-2-yl)-9H-carbazole is an organic compound that has garnered significant interest in the field of organic electronics and materials science. This compound is characterized by the presence of a dibenzo[b,d]thiophene moiety attached to a carbazole unit, which imparts unique electronic and photophysical properties. These properties make it a valuable candidate for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other optoelectronic devices .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dibenzo[b,d]thiophen-2-yl)-9H-carbazole typically involves a multi-step process. One common method includes the Suzuki-Miyaura cross-coupling reaction, where a dibenzo[b,d]thiophene boronic acid derivative is coupled with a halogenated carbazole under palladium catalysis . The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like toluene or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

3-(Dibenzo[b,d]thiophen-2-yl)-9H-carbazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of hydrogenated derivatives .

Scientific Research Applications

3-(Dibenzo[b,d]thiophen-2-yl)-9H-carbazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Dibenzo[b,d]thiophen-2-yl)-9H-carbazole in optoelectronic applications involves its ability to transport charge and emit light. The compound’s unique electronic structure allows it to participate in efficient charge transfer processes, making it suitable for use in OLEDs and OFETs. The molecular targets and pathways involved include the interaction with electron and hole transport layers in these devices .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dibenzo[b,d]thiophen-2-yl)-9H-carbazole
  • 2-(Dibenzo[b,d]thiophen-4-yl)-9H-carbazole
  • 2-(Dibenzo[b,d]thiophen-6-yl)-9H-carbazole

Uniqueness

3-(Dibenzo[b,d]thiophen-2-yl)-9H-carbazole stands out due to its specific electronic and photophysical properties, which are influenced by the position of the dibenzo[b,d]thiophene moiety. This positional variation can significantly impact the compound’s performance in optoelectronic applications, making it a unique and valuable material for research and development .

Properties

Molecular Formula

C24H15NS

Molecular Weight

349.4 g/mol

IUPAC Name

3-dibenzothiophen-2-yl-9H-carbazole

InChI

InChI=1S/C24H15NS/c1-3-7-21-17(5-1)19-13-15(9-11-22(19)25-21)16-10-12-24-20(14-16)18-6-2-4-8-23(18)26-24/h1-14,25H

InChI Key

FPBCXDCBMOYGAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)C4=CC5=C(C=C4)SC6=CC=CC=C65

Origin of Product

United States

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